FXR Receptor Potency: Cholic Acid as a Weak Agonist vs. Chenodeoxycholic Acid
Cholic acid (CA) is a weak agonist of the farnesoid X receptor (FXR), with an EC50 of 100–200 μM. In contrast, chenodeoxycholic acid (CDCA) is a potent agonist with an EC50 of 1–2 μM [1]. This 100-fold difference in potency establishes CA as an ideal control or a mild modulator in FXR-dependent assays, while CDCA is a strong activator. Deoxycholic acid (DCA) exhibits intermediate potency (EC50 50 μM) [1].
| Evidence Dimension | FXR agonist potency (EC50) |
|---|---|
| Target Compound Data | 100–200 μM |
| Comparator Or Baseline | Chenodeoxycholic acid (CDCA): 1–2 μM; Deoxycholic acid (DCA): 50 μM |
| Quantified Difference | CA is approximately 100-fold less potent than CDCA and 2- to 4-fold less potent than DCA. |
| Conditions | In vitro receptor activation assays, as reviewed and tabulated from multiple primary sources. |
Why This Matters
Researchers requiring a weak FXR stimulus or a non-activating bile acid control should select cholic acid, whereas those investigating potent FXR agonism must use chenodeoxycholic acid.
- [1] Di Leva, F. S., Festa, C., Carino, A., et al. (2020). Bile acid derivatives as ligands of the farnesoid X receptor: molecular determinants for affinity and selectivity. Expert Opinion on Drug Discovery, 15(12), 1425-1447. (PMC6918475, Table 2). View Source
